molecular formula C13H16O5 B7816408 3-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid CAS No. 924858-86-6

3-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid

Cat. No.: B7816408
CAS No.: 924858-86-6
M. Wt: 252.26 g/mol
InChI Key: GJDCPYCUMMYZAZ-UHFFFAOYSA-N
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Description

3-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid is a chemical compound belonging to the class of benzodioxepins. These compounds are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. The presence of the methoxy group at the 8th position and the propanoic acid moiety makes this compound unique and potentially useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Thorpe Cyclization: One common synthetic route involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile, which is then hydrolyzed to the ketone. This ketone can be further converted to the desired compound through various reactions.

  • Reductive Alkylation: The ketone intermediate can be reduced to form an amino alcohol, which can then undergo reductive alkylation to introduce various alkyl or aralkyl groups.

  • Epoxide Formation: Another route involves converting the ketone to an epoxide using dimethyl sulfoxonium methylide, followed by reaction with a primary amine to form the final product.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the benzodioxepin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amino alcohols and amines.

  • Substitution Products: Derivatives with different substituents on the benzodioxepin ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits antioxidant properties, making it useful in studies related to oxidative stress and aging. Medicine: Industry: Its unique structure and properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve modulation of signaling pathways related to oxidative stress, inflammation, and microbial growth. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

  • 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one: This compound shares a similar benzodioxepin core but has different substituents.

  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A related compound without the propanoic acid moiety.

Uniqueness: The presence of the propanoic acid group in 3-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid distinguishes it from other benzodioxepins, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

3-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-10-8-12-11(17-5-2-6-18-12)7-9(10)3-4-13(14)15/h7-8H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDCPYCUMMYZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CCC(=O)O)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190889
Record name 3,4-Dihydro-8-methoxy-2H-1,5-benzodioxepin-7-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924858-86-6
Record name 3,4-Dihydro-8-methoxy-2H-1,5-benzodioxepin-7-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924858-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-8-methoxy-2H-1,5-benzodioxepin-7-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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